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Compound of Interest

Compound Name: 2-Aminoadenosine

Cat. No.: B016350 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding profiles of 2-
Aminoadenosine and the endogenous ligand, adenosine. The information presented herein is

intended to support research and drug development efforts by offering a clear, data-driven

analysis of their interactions with adenosine receptor subtypes.

Introduction
Adenosine is a ubiquitous purine nucleoside that plays a critical role in numerous physiological

processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.

These receptors are key therapeutic targets for a range of conditions, including cardiovascular

diseases, inflammatory disorders, and neurological conditions. 2-Aminoadenosine, a synthetic

analog of adenosine, has been investigated for its potential therapeutic applications due to its

distinct receptor binding characteristics. Understanding the comparative binding affinities and

selectivity of these two compounds is paramount for the rational design of novel therapeutics.

Quantitative Comparison of Receptor Binding
Affinity
The binding affinities of 2-Aminoadenosine (also known as 2-phenylaminoadenosine or CV-

1808) and adenosine for the four adenosine receptor subtypes are summarized in the table

below. It is important to note that the presented data is compiled from various sources and may
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involve different experimental conditions (e.g., species, tissue preparation). Therefore, a direct

comparison should be made with caution.

Compound
Receptor
Subtype

Binding
Affinity (Ki in
nM)

Binding
Affinity (IC50
in nM)

Species

2-

Aminoadenosine
A1 - 910[1][2] Rat

A2A 76[3] 115[1][2] Rat

A2B Not Available Not Available

A3 1450[3] - Human

Adenosine A1 ~70[4] - General

A2A ~150[4] - General

A2B ~5100[4] - General

A3 ~6500[4] - General

Key Observations:

2-Aminoadenosine demonstrates a preference for the A2A receptor with a Ki value of 76

nM, suggesting it is a moderately potent A2A agonist. Its affinity for the A1 and A3 receptors

is significantly lower, as indicated by the higher IC50 and Ki values, respectively.

Adenosine, the endogenous ligand, exhibits the highest affinity for the A1 and A2A receptors,

with Ki values in the nanomolar range. In contrast, its affinity for the A2B and A3 receptors is

substantially lower, falling within the micromolar range.

Receptor Signaling Pathways
The activation of adenosine receptors by agonists such as adenosine and 2-Aminoadenosine
initiates distinct intracellular signaling cascades. These pathways are primarily mediated by the

coupling of the receptors to different G proteins.
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A1 and A3 Receptors: These receptors predominantly couple to Gi/o proteins, leading to the

inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the

modulation of ion channels.

A2A and A2B Receptors: These receptors primarily couple to Gs proteins, resulting in the

stimulation of adenylyl cyclase and an increase in intracellular cAMP levels.

The following diagrams illustrate the canonical signaling pathways associated with each

adenosine receptor subtype.
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A1 & A3 Receptor Signaling

A2A & A2B Receptor Signaling

A1 / A3 Receptor Gi/o Protein
Activation

Adenylyl Cyclase

Inhibition

Ion Channel Modulation

↓ cAMP

A2A / A2B Receptor Gs Protein
Activation

Adenylyl Cyclase
Stimulation

↑ cAMP
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b016350?utm_src=pdf-custom-synthesis
https://www.caymanchem.com/product/28734/2-phenylaminoadenosine
https://pubchem.ncbi.nlm.nih.gov/compound/cv-1808
https://pubmed.ncbi.nlm.nih.gov/1331404/
https://pubmed.ncbi.nlm.nih.gov/1331404/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3448285/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3448285/
https://www.benchchem.com/product/b016350#comparing-2-aminoadenosine-vs-adenosine-in-receptor-binding
https://www.benchchem.com/product/b016350#comparing-2-aminoadenosine-vs-adenosine-in-receptor-binding
https://www.benchchem.com/product/b016350#comparing-2-aminoadenosine-vs-adenosine-in-receptor-binding
https://www.benchchem.com/product/b016350#comparing-2-aminoadenosine-vs-adenosine-in-receptor-binding
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b016350?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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